![molecular formula C21H16ClN3O2S B2953103 (2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide CAS No. 865182-98-5](/img/structure/B2953103.png)
(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide
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Description
(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
The molecule falls within the class of compounds involved in 1,3-dipolar cycloaddition reactions, which are pivotal in synthetic organic chemistry for constructing complex molecules. Stauss et al. (1972) demonstrated the use of related acrylamide derivatives in 1,3-dipolar cycloaddition reactions, yielding esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products, showcasing the molecule's utility in synthesizing heterocyclic compounds (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Biological and Antimicrobial Activity
Compounds with benzothiazole cores, similar to the molecule , are explored for their biological activities. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives exhibiting antioxidant activities, highlighting the potential therapeutic applications of such molecules (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016). Additionally, Ghorab et al. (2015) researched sulfonamide derivatives, including benzothiazole motifs, for their cytotoxic activities against cancer cell lines, indicating the molecule's relevance in developing anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Material Science Applications
In material science, the structural features of such molecules contribute to the development of novel materials with potential applications in photovoltaic cells and as photosensitizers in dye-sensitized solar cells. Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency, suggesting their utility in enhancing light-harvesting efficiency and their potential role in dye-sensitized solar cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
properties
IUPAC Name |
(E)-N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-3-12-25-18-10-9-16(23-14(2)26)13-19(18)28-21(25)24-20(27)11-8-15-6-4-5-7-17(15)22/h1,4-11,13H,12H2,2H3,(H,23,26)/b11-8+,24-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONMHYRGKNZRJZ-SMZWIQFXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3Cl)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3Cl)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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